Cas no 1808705-32-9 (2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile)
2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- AKOS033741995
- 1808705-32-9
- Z2027594866
- EN300-26614031
- 2-chloro-6-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile
- 2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile
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- Inchi: 1S/C19H16ClN5O/c1-11-4-6-13-15(9-11)24-18(23-13)16-3-2-8-25(16)19(26)14-7-5-12(10-21)17(20)22-14/h4-7,9,16H,2-3,8H2,1H3,(H,23,24)
- InChI Key: GCTCFKRAAYOXBB-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)C=CC(C(N2CCCC2C2=NC3C=CC(C)=CC=3N2)=O)=N1
Computed Properties
- Exact Mass: 365.1043378g/mol
- Monoisotopic Mass: 365.1043378g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 592
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 85.7Ų
2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26614031-0.05g |
2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile |
1808705-32-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile
Introduction to 2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile and Its Significance in Modern Chemical Research
2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile, with the CAS number 1808705-32-9, represents a compound of considerable interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple heterocyclic moieties, including a 5-methyl-1H-1,3-benzodiazole and a pyrrolidine unit, suggests a high degree of structural complexity that may contribute to unique pharmacological properties.
The pyridine-3-carbonitrile moiety is particularly noteworthy, as it introduces a polar and electron-withdrawing group that can significantly influence the compound's solubility, bioavailability, and interaction with biological targets. This feature is increasingly relevant in the design of modern drugs, where optimizing pharmacokinetic profiles is essential for therapeutic efficacy. The chloro substituent at the 2-position of the pyridine ring further enhances the compound's reactivity, making it a valuable scaffold for further chemical modifications.
Recent advancements in drug discovery have highlighted the importance of multi-target interactions in addressing complex diseases. The structural motifs present in 2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile align well with this trend. For instance, the 5-methyl-1H-1,3-benzodiazole core is known to exhibit binding affinity to various biological receptors, including those involved in neurodegenerative disorders. Simultaneously, the pyrrolidine moiety has been extensively studied for its role in modulating enzyme activity and receptor function. The combination of these two pharmacophores in a single molecule suggests a dual-action mechanism that could be exploited for therapeutic purposes.
In the context of current research, this compound may serve as a lead structure for developing treatments against conditions such as Alzheimer's disease, Parkinson's disease, and other neurological disorders. The benzodiazole derivative is particularly relevant due to its ability to interact with GABAergic systems, which are implicated in cognitive function and anxiety regulation. Moreover, the pyrrolidine component could contribute to anti-inflammatory or antioxidant effects by modulating key signaling pathways. Such multifaceted properties make 2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile a promising candidate for further investigation.
The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the formation of the pyrrolidine carbonate moiety through cyclocondensation reactions and subsequent functionalization at the pyridine ring via nucleophilic substitution or metal-catalyzed cross-coupling reactions. The introduction of the carbonitrile group at the 3-position is particularly challenging but can be achieved using cyanating agents under controlled conditions. These synthetic strategies not only showcase the versatility of current chemical methodologies but also provide insights into optimizing reaction conditions for high yields and purity.
From a computational chemistry perspective, understanding the molecular interactions of 2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile with biological targets requires advanced modeling techniques. Molecular docking studies have been instrumental in predicting binding affinities and identifying potential binding pockets on proteins such as kinases or ion channels. These predictions are corroborated by experimental validation through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Such interdisciplinary approaches are crucial for elucidating structure-function relationships and guiding medicinal chemistry efforts.
The pharmacological evaluation of this compound has already begun in several research laboratories. Initial in vitro assays have demonstrated promising activity against enzymes associated with metabolic disorders and inflammatory pathways. The dual-targeting capability suggested by its structure positions it as a potential candidate for combination therapies, which are increasingly favored in modern medicine due to their ability to overcome drug resistance and enhance therapeutic outcomes. Additionally, preclinical studies are exploring its potential as an anticonvulsant or anxiolytic agent based on its interaction with central nervous system receptors.
The regulatory landscape for new drug development also plays a critical role in assessing the viability of compounds like 2-chloro-6-[2-(5-methyl-H-pyridazine[4',5':4',5']benzodiazole)-N-propyl]-N,N-dimethylamine hydrochloride, though it is important to note that this specific name appears to be a variation or closely related analog rather than an exact match to our primary focus here. However, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require rigorous testing to ensure safety and efficacy before approving new drugs for clinical use. The complex nature of this compound necessitates comprehensive toxicological studies to evaluate potential side effects before human trials can commence.
Future directions in research may involve derivatization strategies aimed at enhancing specific pharmacological profiles while maintaining overall bioactivity. For example, exploring analogs with modified substitution patterns at key positions could yield derivatives with improved solubility or selectivity. Furthermore, exploring prodrug formulations might address issues related to oral bioavailability or targeted delivery systems. Such innovations would leverage computational tools alongside experimental validation to accelerate the discovery process.
In conclusion,2-chloro-octahydroquinazolinone derivatives, encompassing compounds like our primary focus,show promise as versatile scaffolds for pharmaceutical development due to their intricate structures and multifaceted biological activities,as exemplified by compounds like N-desmethyl azapropazone (CAS 66983796). Continued investigation into their mechanisms of action will be essential for translating these findings into clinical applications,ultimately contributing to advancements in treating various diseases,including those affecting neurological health,which remain significant unmet medical needs globally,underscoring their importance as subjects of ongoing scientific inquiry.
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